molecular formula C15H11F3O3 B6397934 3-(2-Methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% CAS No. 1262005-65-1

3-(2-Methoxyphenyl)-5-trifluoromethylbenzoic acid, 95%

Cat. No. B6397934
CAS RN: 1262005-65-1
M. Wt: 296.24 g/mol
InChI Key: NSFUDUKCIBWPFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Methoxyphenyl)-5-trifluoromethylbenzoic acid (3-MTFB) is a synthetic organic compound that has a wide range of applications in both scientific research and industrial processes. This compound is a derivative of benzoic acid and is characterized by a methoxy group attached to the phenyl ring and a trifluoromethyl group attached to the benzoic acid. 3-MTFB has been used in a variety of scientific applications, including as a reagent for organic synthesis, as a catalyst for chemical reactions, and as a ligand for metal complexes. In addition, 3-MTFB has been used in laboratory experiments to study the biochemical and physiological effects of various compounds.

Scientific Research Applications

3-(2-Methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% has been used in a variety of scientific research applications, including as a reagent for organic synthesis, as a catalyst for chemical reactions, and as a ligand for metal complexes. This compound has also been used to study the biochemical and physiological effects of various compounds. In addition, 3-(2-Methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% has been used in laboratory experiments to study the mechanisms of action of various drugs. Furthermore, 3-(2-Methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and biocides.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% is not fully understood. However, it is believed that the compound acts as a catalyst in certain chemical reactions, and may also act as a ligand in certain metal complexes. In addition, 3-(2-Methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% may act as a reagent in organic synthesis, and may also act as a substrate in certain biochemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2-Methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% are not fully understood. However, it is believed that the compound may act as a catalyst in certain biochemical reactions, and may also have an effect on the metabolism of certain compounds. In addition, 3-(2-Methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% may act as a substrate in certain biochemical reactions, and may also have an effect on the absorption and distribution of certain compounds.

Advantages and Limitations for Lab Experiments

3-(2-Methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% is a useful compound for laboratory experiments, as it is relatively stable and is easy to synthesize. In addition, the compound is relatively inexpensive and is widely available. However, 3-(2-Methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% is not suitable for use in certain experiments, as it is not soluble in water and is not compatible with some organic solvents.

Future Directions

The future directions for 3-(2-Methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% are numerous. The compound could be used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and biocides. In addition, 3-(2-Methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% could be used in the study of the biochemical and physiological effects of various compounds. Furthermore, 3-(2-Methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% could be used in the development of new catalysts and ligands for metal complexes. Finally, the compound could be used in the development of new organic synthesis methods.

Synthesis Methods

3-(2-Methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% can be synthesized using a variety of methods, including the Williamson ether synthesis, the Grignard reaction, and the Friedel-Crafts alkylation. The Williamson ether synthesis involves the reaction of an alkyl halide with an alkoxide, resulting in the formation of an ether. The Grignard reaction is a nucleophilic addition reaction in which an organomagnesium halide reacts with an electrophile. The Friedel-Crafts alkylation is a reaction in which an aromatic ring is alkylated by an alkyl halide. These methods are commonly used to synthesize 3-(2-Methoxyphenyl)-5-trifluoromethylbenzoic acid, 95%, and have been found to be reliable and efficient.

properties

IUPAC Name

3-(2-methoxyphenyl)-5-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O3/c1-21-13-5-3-2-4-12(13)9-6-10(14(19)20)8-11(7-9)15(16,17)18/h2-8H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSFUDUKCIBWPFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC(=CC(=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10689143
Record name 2'-Methoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1262005-65-1
Record name 2'-Methoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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